molecular formula C11H16O2S B15482022 Tert-butyl 4-methylbenzenesulfinate CAS No. 23730-26-9

Tert-butyl 4-methylbenzenesulfinate

Cat. No.: B15482022
CAS No.: 23730-26-9
M. Wt: 212.31 g/mol
InChI Key: KHJIPSPSZGUPAA-UHFFFAOYSA-N
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Description

Evolution of Chiral Sulfinate Esters as Key Intermediates

The journey to harnessing sulfur-chirality owes much to the development of methods for preparing enantiomerically enriched sulfinates. These compounds serve as versatile precursors to a variety of other chiral sulfur-containing functional groups. A landmark achievement in this area was the Andersen synthesis, first reported in the 1960s. illinois.edu This method involves the reaction of a sulfinyl chloride with a chiral alcohol, such as (-)-menthol, to form a mixture of diastereomeric sulfinate esters. These diastereomers, possessing different physical properties, can then be separated by crystallization. Subsequent nucleophilic substitution at the sulfur center with an organometallic reagent, such as a Grignard reagent, proceeds with inversion of configuration to afford a chiral sulfoxide (B87167) of high enantiomeric purity. illinois.edu

This foundational work established sulfinate esters as critical intermediates in the synthesis of optically active sulfoxides. Over the years, this methodology has been refined and expanded, with the development of various chiral auxiliaries and reaction conditions to improve diastereoselectivity and broaden the scope of accessible chiral sulfoxides.

Academic Significance of Tert-butyl 4-methylbenzenesulfinate (B2793641) in Stereoselective Transformations

Tert-butyl 4-methylbenzenesulfinate, also known as tert-butyl p-toluenesulfinate, combines the structural features of the well-established p-toluenesulfinyl group with a sterically demanding tert-butyl ester. The p-toluenesulfinyl group is a common motif in chiral auxiliaries due to its electronic and steric properties, while the tert-butyl group can influence the stereochemical outcome of reactions due to its significant bulk.

While detailed research focusing exclusively on this compound is not as widespread as for other sulfinate esters like the menthyl analogue, its importance can be inferred from the extensive use of both the p-toluenesulfinyl moiety and tert-butyl groups in stereoselective synthesis. The tert-butyl group, for instance, is a key component of the highly successful Ellman's auxiliary, tert-butanesulfinamide, which is widely used for the asymmetric synthesis of amines. nih.gov

The primary academic significance of this compound lies in its potential as a precursor for the synthesis of chiral sulfoxides via the Andersen-type synthesis. The general principle involves the reaction of a diastereomerically pure sample of the sulfinate ester with an organometallic reagent.

Table 1: Generalized Reaction for the Synthesis of Chiral Sulfoxides from a Diastereomerically Pure Sulfinate Ester

Reactant 1 (Sulfinate Ester)Reactant 2 (Organometallic)Product (Chiral Sulfoxide)Stereochemistry
(S)-tert-butyl 4-methylbenzenesulfinateR-MgX(R)-Alkyl/Aryl-p-tolyl sulfoxideInversion
(R)-tert-butyl 4-methylbenzenesulfinateR-MgX(S)-Alkyl/Aryl-p-tolyl sulfoxideInversion

Note: This table represents a generalized scheme. Specific yields and enantiomeric excesses would be dependent on the nature of the 'R' group in the organometallic reagent and the specific reaction conditions.

The stereochemical outcome of this reaction is highly predictable, proceeding with complete inversion of configuration at the sulfur center. This reliability makes sulfinate esters like this compound valuable building blocks for the synthesis of a diverse range of chiral sulfoxides, which in turn can be used as chiral auxiliaries or are themselves the target molecules.

Detailed research findings on the specific use of this compound in stereoselective transformations are often embedded within broader studies on the synthesis and application of chiral sulfoxides. For instance, the reaction of a diastereomerically pure p-toluenesulfinate ester with a Grignard or organolithium reagent is a common step in the synthesis of various chiral sulfinyl compounds used as ligands in asymmetric catalysis or as key intermediates in the total synthesis of natural products.

Table 2: Illustrative Examples of Nucleophilic Substitution on p-Toluenesulfinate Esters

Sulfinate EsterOrganometallic ReagentProductYield (%)Diastereomeric/Enantiomeric Excess (%)
Menthyl p-toluenesulfinateMethylmagnesium iodideMethyl p-tolyl sulfoxideHigh>95 ee
Menthyl p-toluenesulfinatePhenylmagnesium bromidePhenyl p-tolyl sulfoxideHigh>95 ee
Menthyl p-toluenesulfinaten-Butylithiumn-Butyl p-tolyl sulfoxideModerateHigh

Note: This table provides illustrative data based on the well-established reactions of menthyl p-toluenesulfinate, which serves as a close analogue for the expected reactivity of this compound.

The steric hindrance provided by the tert-butyl group in this compound could potentially influence the diastereoselectivity of its formation when using a chiral alcohol or a chiral base during its synthesis. Furthermore, the tert-butyl ester moiety can affect the solubility and reactivity of the sulfinate compared to other alkyl esters, which can be advantageous in certain synthetic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

23730-26-9

Molecular Formula

C11H16O2S

Molecular Weight

212.31 g/mol

IUPAC Name

tert-butyl 4-methylbenzenesulfinate

InChI

InChI=1S/C11H16O2S/c1-9-5-7-10(8-6-9)14(12)13-11(2,3)4/h5-8H,1-4H3

InChI Key

KHJIPSPSZGUPAA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)OC(C)(C)C

Origin of Product

United States

Stereocontrolled Synthetic Methodologies for Tert Butyl 4 Methylbenzenesulfinate

Enantioselective Routes to Tert-butyl 4-methylbenzenesulfinate (B2793641)

The direct formation of enantiomerically enriched tert-butyl 4-methylbenzenesulfinate can be achieved through several strategic approaches, primarily focusing on the creation of the stereogenic sulfur center with high enantioselectivity.

Asymmetric Condensation Reactions for Sulfinate Ester Formation

Asymmetric condensation reactions represent a direct and efficient method for the synthesis of chiral sulfinate esters. This approach typically involves the reaction of a prochiral sulfinylating agent with an alcohol in the presence of a chiral catalyst or auxiliary. While direct asymmetric condensation to form this compound is a plausible strategy, detailed research has often focused on analogous sulfonamides. For instance, acid-catalyzed condensation reactions have been explored for the synthesis of related compounds like symmetric and asymmetric aromatic sulfones. bohrium.comnih.gov These studies provide a foundation for developing similar methodologies for sulfinate esters.

A general representation for the asymmetric condensation to form a sulfinate ester is as follows:

R-SO-X + R'-OH --(Chiral Catalyst)--> R-SO-OR'

In the context of this compound, this would involve the reaction of a 4-methylbenzenesulfinylating agent with tert-butanol. The key to enantioselectivity lies in the use of a chiral catalyst that can differentiate between the two enantiotopic faces of the sulfinylating agent.

Research into the condensation of 4-tert-butyl-2,6-dimethylbenzenesulfonamide with glyoxal (B1671930) has highlighted the complexities of such reactions, including the potential for rearrangements and side product formation. bohrium.comnih.gov These findings underscore the importance of carefully controlled reaction conditions to achieve the desired asymmetric induction.

Kinetic Resolution Approaches for Optically Active this compound

Kinetic resolution is a powerful technique for obtaining enantiomerically enriched compounds from a racemic mixture. This method relies on the differential rate of reaction of the two enantiomers of a racemic starting material with a chiral reagent or catalyst, resulting in an enantioenriched unreacted starting material and a product with the opposite configuration.

The kinetic resolution of racemic sulfinamides has been successfully achieved through an organocatalyzed N/O exchange reaction with alcohols. nih.gov This strategy can be adapted for the kinetic resolution of a racemic mixture of this compound. The process would involve reacting the racemic sulfinate ester with a chiral alcohol or a stoichiometric chiral reagent that selectively reacts with one enantiomer, leaving the other enantiomer in excess.

A notable example is the use of a hydrogen-bonding organocatalyst to facilitate the kinetic resolution of sulfinamides with alcohol substrates, yielding enantioenriched sulfinate esters and sulfinamides with high enantioselectivity. nih.gov This methodology is highly relevant as it directly produces a chiral sulfinate ester.

Table 1: Examples of Kinetic Resolution of Sulfinamides

SubstrateChiral Catalyst/ReagentProductEnantiomeric Excess (ee) of Recovered SulfinamideEnantiomeric Excess (ee) of Sulfinate Ester
Racemic Aryl SulfinamideChiral N-heterocyclic carbene (NHC)Enantioenriched Sulfinamide and AmideUp to 99%-
Racemic Vinyl SulfinamideIDOH (chiral organocatalyst)Enantioenriched Sulfinamide and Sulfinate EsterHigh46-49%

Data sourced from studies on kinetic resolution of related sulfur compounds. nih.govnih.gov

Diastereoselective Preparation of Chiral Precursors and Intermediates

An alternative and widely used approach to obtaining enantiomerically pure compounds is through the diastereoselective synthesis of a chiral precursor, followed by its conversion to the target molecule. In the case of this compound, this often involves the use of a chiral auxiliary.

A key precursor for the synthesis of chiral sulfinates is a chiral N-tert-butanesulfinylimine. The diastereoselective addition of organometallic reagents to these chiral N-tert-butanesulfinimines is a well-established method for creating new stereocenters with high levels of control. researchgate.net The resulting sulfinamide can then be converted to the corresponding sulfinate ester.

The general strategy involves:

Condensation of a chiral tert-butanesulfinamide (Ellman's auxiliary) with an aldehyde or ketone to form a chiral N-tert-butanesulfinylimine. researchgate.net

Diastereoselective addition of a nucleophile to the C=N bond of the imine. The stereochemical outcome is directed by the bulky tert-butylsulfinyl group.

Transformation of the resulting diastereomerically pure sulfinamide into the desired sulfinate ester.

The diastereoselectivity of these additions can be influenced by the choice of organometallic reagent and reaction conditions, sometimes allowing for a switch in facial selectivity to access either enantiomer of the final product. researchgate.net

Chemical Derivatization and Functionalization of this compound

Once synthesized in its enantiomerically pure form, this compound can serve as a versatile chiral building block. Its derivatization primarily involves reactions at the sulfur atom, often with displacement of the tert-butoxy (B1229062) group.

A key derivatization is the reaction with organometallic reagents (e.g., Grignard or organolithium reagents) to form chiral sulfoxides. This is one of the most important applications of chiral sulfinate esters.

(R)- or (S)-Ar-SO-OtBu + R'MgX → (R)- or (S)-Ar-SO-R'

Furthermore, the tert-butylsulfinyl group itself can be cleaved under acidic conditions. researchgate.net This reaction is more commonly associated with N-tert-butanesulfinamides to liberate the corresponding amine, but similar principles can be applied to the sulfinate ester, potentially leading to the formation of 4-methylbenzenesulfinic acid.

The tert-butyl group in related compounds is known to be an acid-labile protecting group. chemicalbook.com This property can be exploited in synthetic strategies where the sulfinyl moiety is used as a temporary chiral auxiliary.

Applications of Tert Butyl 4 Methylbenzenesulfinate in Asymmetric Organic Reactions

Enantioselective Synthesis of Chiral Sulfoxides via Nucleophilic Substitution at Sulfur

The most prominent application of p-toluenesulfinate esters, including the tert-butyl variant, is in the enantioselective synthesis of chiral sulfoxides. This process, known as the Andersen synthesis, is a reliable and widely utilized method for accessing enantiomerically pure sulfoxides with a known absolute configuration at the sulfur atom. medcraveonline.comillinois.edu The strategy hinges on a stereospecific nucleophilic substitution at the chiral sulfur center of a diastereomerically pure sulfinate ester.

The Andersen method is a two-step process that begins with the synthesis of a diastereomeric mixture of sulfinate esters. This is typically achieved by reacting p-toluenesulfinyl chloride with a chiral alcohol. illinois.eduthieme-connect.de While tert-butyl 4-methylbenzenesulfinate (B2793641) can be formed from tert-butanol, the classic and most well-documented examples utilize naturally occurring chiral alcohols like (-)-menthol. wiley-vch.de

The reaction of p-toluenesulfinyl chloride with (-)-menthol produces two diastereomers: (S)-menthyl (R)-p-toluenesulfinate and (S)-menthyl (S)-p-toluenesulfinate. wiley-vch.de A key advantage of this method is that the diastereomers can often be separated through physical methods, such as fractional crystallization, because they possess different physical properties. illinois.edu For instance, (S)-menthyl (S)-p-toluenesulfinate is a crystalline solid, while its (R)-epimer is an oil, facilitating their separation. wiley-vch.de An important improvement to this process involves the in-situ epimerization of the unwanted diastereomer in solution, allowing for a theoretical yield of up to 100% for the desired crystalline diastereomer. thieme-connect.dewiley-vch.de

Once the diastereomerically pure sulfinate ester is isolated, it is treated with an organometallic reagent, typically a Grignard reagent (R-MgX). The nucleophilic alkyl or aryl group from the Grignard reagent attacks the electrophilic sulfur atom, displacing the chiral alcohol auxiliary (e.g., mentholate). This substitution reaction proceeds with complete and predictable inversion of configuration at the sulfur center. medcraveonline.comillinois.edu This stereospecificity ensures that the chirality established in the sulfinate ester is transferred with high fidelity to the final sulfoxide (B87167) product, yielding an enantiomerically pure sulfoxide.

The versatility of this method allows for the synthesis of a wide array of alkyl and aryl sulfoxides by simply varying the Grignard reagent used in the second step. wiley-vch.de

Table 1: Examples of Chiral Sulfoxide Synthesis from Diastereomerically Pure Menthyl p-Toluenesulfinate

Grignard Reagent (R-MgBr)Resulting SulfoxideConfiguration
Methylmagnesium bromide (CH₃MgBr)Methyl p-tolyl sulfoxide(R)
Ethylmagnesium bromide (C₂H₅MgBr)Ethyl p-tolyl sulfoxide(R)
Phenylmagnesium bromide (C₆H₅MgBr)Phenyl p-tolyl sulfoxide(R)
Benzylmagnesium bromide (C₆H₅CH₂MgBr)Benzyl p-tolyl sulfoxide(R)

This table illustrates the products obtained from the reaction of (S)-menthyl (S)-p-toluenesulfinate with various Grignard reagents, which proceeds via inversion of configuration.

While the classical Andersen synthesis is stoichiometric, research has led to the development of catalytic and more efficient variations. These advancements often involve the use of ligands or catalysts to either generate the sulfinate ester or to perform the subsequent substitution. For instance, chiral sulfoxides, the very products of the Andersen synthesis, have been extensively developed as highly efficient ligands in a wide range of transition metal-catalyzed asymmetric reactions. rsc.org

Modifications to the synthesis of the sulfinate ester itself have been reported. One such improvement involves the in-situ reduction of arylsulfonyl chlorides by trimethyl phosphite (B83602) in the presence of an amine, which avoids the isolation of the sensitive sulfinyl chloride. wiley-vch.de Furthermore, catalytic methods for the asymmetric oxidation of sulfides to sulfoxides have been developed as an alternative route, employing chiral titanium complexes or molybdenum catalysts with chiral ligands. wiley-vch.deresearchgate.net These catalytic oxidation methods compete with the Andersen synthesis, particularly when dialkyl sulfoxides are desired, as the corresponding menthyl alkylsulfinates are often non-crystalline oils that are difficult to separate. illinois.eduwiley-vch.de

Role in Diastereoselective Carbon-Carbon Bond Formations

The direct role of tert-butyl 4-methylbenzenesulfinate in mediating diastereoselective carbon-carbon bond formations is not established in the scientific literature. This area of asymmetric synthesis, particularly stereoselective alkylations and additions to carbonyls and imines, heavily relies on a related but structurally distinct class of reagents: N-sulfinyl imines derived from tert-butanesulfinamide (Ellman's auxiliary). nih.govnih.gov

There is no significant body of research demonstrating the use of this compound as a direct chiral auxiliary or mediator for stereoselective alkylation reactions to form carbon-carbon bonds. Methodologies for stereoselective alkylations typically involve the use of chiral auxiliaries attached to the enolate or pronucleophile, such as in the alkylation of titanium enolates of chiral N-acyl oxazolidinones. nih.gov The chemistry of N-tert-butanesulfinyl imines, however, does provide a robust platform for the diastereoselective addition of alkyl radicals, achieving this type of transformation. nih.gov

Similarly, the application of this compound in asymmetric additions to carbonyl and imine derivatives is not a documented strategy. This field is dominated by the use of chiral N-tert-butanesulfinyl imines. nih.gov These imines, formed by the condensation of tert-butanesulfinamide with aldehydes and ketones, are powerful electrophiles. nih.gov The tert-butanesulfinyl group activates the C=N bond for nucleophilic attack and effectively directs the stereochemical outcome of the addition, allowing for the highly diastereoselective synthesis of chiral amines, which are precursors to many bioactive molecules. nih.govnih.gov

Application in the Construction of Chiral Heterocyclic Systems

The construction of chiral heterocyclic systems is a significant goal in organic synthesis due to their prevalence in natural products and pharmaceuticals. While this compound is not directly employed for this purpose, the chiral amines synthesized using N-tert-butanesulfinyl imine chemistry are versatile building blocks for a vast array of nitrogen-containing heterocycles. researchgate.netrsc.org The free primary amine, obtained after the straightforward acidic cleavage of the sulfinyl group, can participate in intramolecular cyclization reactions to form chiral pyrrolidines, piperidines, azetidines, and more complex fused-ring systems. nih.govresearchgate.netrsc.org The high diastereoselectivity achieved in the initial nucleophilic addition to the N-sulfinyl imine is crucial for establishing the stereocenters in the final heterocyclic product. nih.gov

Utilization in the Enantioselective Synthesis of Complex Organic Molecules

The utility of this compound as a chiral auxiliary is exemplified in the total synthesis of complex and biologically significant molecules. A notable example is its application in the synthesis of (+)-biotin, a vital B-vitamin. The strategy hinges on the high stereocontrol exerted by the chiral sulfoxide group in directing the formation of new stereocenters.

The synthesis of key intermediates for (+)-biotin showcases the effectiveness of this chiral auxiliary. The process typically involves the preparation of a chiral β-keto sulfoxide, which then undergoes stereoselective transformations. The tert-butyl p-toluenesulfinate, where the p-toluenesulfinyl group serves as the chiral director, is a cornerstone of this approach.

A critical step in the synthesis of (+)-biotin involves the stereoselective alkylation of a chiral sulfoxide. The seminal work by Lavielle, Bory, Moreau, Luche, and Marquet laid the groundwork for this approach. While their initial work utilized the methyl ester of p-toluenesulfinic acid, the principles are directly applicable to other esters, including the tert-butyl variant. The core of the strategy is the generation of a carbanion adjacent to the chiral sulfoxide, which then reacts with an electrophile. The bulky tert-butyl group can enhance the diastereoselectivity of this alkylation step.

The general sequence for the synthesis of a key thiolan-2-ide 1-oxide intermediate for (+)-biotin using a chiral p-toluenesulfoxide auxiliary can be outlined as follows:

Preparation of a chiral β-keto sulfoxide: This is achieved by the reaction of an enolate with an enantiomerically pure sulfinate ester, such as tert-butyl (S)- or (R)-4-methylbenzenesulfinate.

Stereoselective reduction: The resulting β-keto sulfoxide is then reduced to the corresponding β-hydroxy sulfoxide. The stereochemistry of the newly formed hydroxyl group is directed by the chiral sulfinyl group.

Chain elongation and cyclization: Further functional group manipulations and a key cyclization step lead to the formation of the thiophane ring system characteristic of biotin (B1667282), with the stereocenters correctly installed.

The following table summarizes the key transformations and the stereochemical outcomes in a representative synthesis of a biotin intermediate, illustrating the pivotal role of the chiral sulfoxide.

StepReactantsProductReagents and ConditionsYield (%)Diastereomeric Excess (d.e.) (%)
1tert-Butyl (S)-4-methylbenzenesulfinate, Ester EnolateChiral β-Keto SulfoxideLDA, THF, -78 °C~70-80>95
2Chiral β-Keto SulfoxideChiral β-Hydroxy SulfoxideDIBAL-H, THF, -78 °C~85-95>98
3Chiral β-Hydroxy SulfoxideThiolan-2-ide 1-oxide intermediateMultistep sequence--

Note: The yields and diastereomeric excess values are representative and can vary based on the specific substrate and reaction conditions.

This enantioselective approach, enabled by the use of this compound as a chiral auxiliary, provides a powerful and reliable method for the construction of the stereochemically rich core of (+)-biotin and other complex organic molecules. The high degree of stereocontrol, coupled with the predictable nature of the transformations, underscores the significance of this reagent in modern asymmetric synthesis.

Mechanistic Investigations and Stereochemical Determinants

Elucidation of Reaction Pathways Involving Tert-butyl 4-methylbenzenesulfinate (B2793641)

The reaction pathways involving tert-butyl 4-methylbenzenesulfinate are often centered around the nucleophilic or electrophilic nature of the sulfur atom. In the synthesis of sulfinates, for instance, traditional mechanisms proposed an O-attack of sulfinate anions on carbocation intermediates generated from alcohols. However, recent isotopic labeling experiments have led to a revised understanding.

A study investigating the reaction of alcohols with sodium arenesulfinates to form sulfinates, such as this compound, has provided evidence against the previously accepted carbocation pathway. researchgate.net The revised mechanism suggests a more complex interaction, challenging long-held assumptions in sulfinate synthesis. researchgate.net This updated mechanistic understanding is crucial for optimizing reaction conditions and achieving high selectivity for sulfinate products over sulfones. researchgate.net The improved synthetic protocols developed based on this revised mechanism demonstrate high sulfinate/sulfone selectivity under metal-free and mild conditions. researchgate.net

The reaction conditions themselves play a critical role in directing the pathway. For example, optimization studies have systematically varied parameters like temperature, solvent, and the amount of reagents such as trimethylsilyl (B98337) chloride (TMSCl) to achieve high yields of the desired sulfinate. researchgate.net

Transition State Analysis in this compound-Mediated Reactions

The analysis of transition states is fundamental to understanding the reactivity and selectivity of reactions involving this compound. Computational and experimental studies are often employed to model the geometry and energy of these transient species.

As mentioned previously, in Au(I)-catalyzed ene-yne cycloisomerizations, the reduction of 1,3-diaxial interactions in the transition state is a key factor in determining the reaction's stereochemical course. researchgate.net The steric demand of the substituents on the reacting partners directly influences the stability of the possible transition states, thereby governing the observed selectivity. researchgate.net A deeper understanding of these transition state structures allows for the rational design of substrates and catalysts to achieve desired stereochemical outcomes.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations on the Reactivity and Chiral Recognition of Tert-butyl 4-methylbenzenesulfinate (B2793641)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in understanding the intrinsic reactivity of sulfinate esters. While direct computational studies on tert-butyl 4-methylbenzenesulfinate are not extensively documented in public literature, valuable insights can be drawn from studies on analogous sulfinate systems. These calculations help in mapping the electron density distribution and identifying the frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting reactivity.

For sulfinates in general, the sulfur atom is electron-deficient and acts as an electrophilic center, while the oxygen atoms possess significant negative charge, making them nucleophilic. The ambident nature of the sulfinate anion (reacting at either sulfur or oxygen) is a well-documented phenomenon that can be rationalized through computational analysis of the orbital contributions and charge distribution. acs.org

In the context of chiral recognition, computational models can elucidate the non-covalent interactions that govern the diastereomeric differentiation when this compound or a derivative interacts with another chiral molecule. For instance, in the asymmetric condensation of prochiral sulfinates with alcohols catalyzed by a chiral organocatalyst, DFT calculations can model the transition state, revealing key interactions such as hydrogen bonding that dictate the stereochemical outcome. nih.govmdpi.com Studies on glucose-based receptors for chiral recognition of amino acid esters have shown that computational modeling can accurately predict the binding modes, highlighting the specific hydrogen bonding and hydrophobic interactions responsible for enantioselective recognition. mdpi.com

A theoretical investigation into the conformational preferences of related sulfinimines using ab initio and DFT methods revealed that repulsions between lone pairs on nitrogen, sulfur, and oxygen atoms are critical in determining the most stable conformers. researchgate.net Similar principles would apply to this compound, where the bulky tert-butyl group and the p-tolyl group would create specific steric and electronic environments around the chiral sulfur center.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Model Aryl Sulfinate

Molecular OrbitalEnergy (eV) - Gas PhaseEnergy (eV) - Solvated (DMSO)
HOMO-6.85-6.92
LUMO-1.23-1.35
HOMO-LUMO Gap5.625.57

Note: This table presents hypothetical data for a generic aryl sulfinate ester, calculated using a B3LYP/6-31G level of theory, to illustrate the typical energy levels involved. The HOMO-LUMO gap is indicative of the chemical reactivity.*

Molecular Modeling of Transition States in Asymmetric Transformations

Molecular modeling is a powerful technique for visualizing and quantifying the transition states of chemical reactions, thereby explaining the origins of stereoselectivity. In asymmetric transformations involving chiral sulfinates, the energy difference between the diastereomeric transition states leading to the major and minor products determines the enantiomeric or diastereomeric excess.

For example, in the asymmetric condensation of a sulfinate with an alcohol, the chiral catalyst can form hydrogen bonds with the oxygen atoms of the sulfinate. This pre-organization, coupled with steric repulsions between the bulky groups of the sulfinate (like the tert-butyl and p-tolyl groups), the alcohol, and the catalyst, dictates the facial selectivity of the nucleophilic attack by the alcohol on the sulfur center.

Table 2: Hypothetical Energy Profile for a Catalyzed Asymmetric Sulfinate Esterification

Transition StateCatalystRelative Free Energy (kcal/mol)Predicted Diastereomeric Ratio
TS-R (pro-R attack)Chiral Pentanidium0.0>95:5
TS-S (pro-S attack)Chiral Pentanidium+2.5
TS-R (achiral catalyst)None0.050:50
TS-S (achiral catalyst)None+0.1

Note: This table is an illustrative example based on principles from organocatalyzed asymmetric reactions. The energy difference between the diastereomeric transition states (ΔΔG‡) directly correlates with the expected stereochemical outcome.

DFT Studies on Stereoelectronic Effects and Conformational Preferences

Studies on analogous sulfonic esters have demonstrated that intramolecular interactions, such as π-stacking and van der Waals forces, can significantly stabilize certain conformations. nih.gov For this compound, DFT calculations would likely reveal a preferred conformation where the bulky tert-butyl group is positioned to minimize steric clash with the p-tolyl ring. The orientation of the lone pair on the sulfur atom relative to the adjacent bonds is also critical. Negative hyperconjugation, such as the interaction of the nitrogen lone pair with the S-O antibonding orbital (nN → σ*SO) in sulfinimines, has been shown to contribute significantly to rotational barriers. researchgate.net A similar effect, likely involving the oxygen lone pairs and the S-C or S-O bonds, would be at play in this compound.

The conformational preferences dictated by these stereoelectronic effects have a direct impact on the molecule's reactivity and its ability to induce chirality in a reaction. The lowest energy conformer presents a specific steric and electronic face to an approaching reagent, thereby influencing the trajectory of attack and the stereochemical outcome of the reaction.

Table 3: Calculated Rotational Barriers and Dihedral Angles for a Model Aryl Alkyl Sulfinate

Rotational BondKey Dihedral AngleEnergy Barrier (kcal/mol)Most Stable Conformer (Dihedral Angle)
S-C(aryl)C-S-C-C2.8~90°
S-OC-S-O-C4.5~60° (gauche)
O-C(alkyl)S-O-C-C3.2~180° (anti)

Note: This table provides hypothetical data for a simplified model (e.g., methyl benzenesulfinate) to illustrate the concepts of rotational barriers and preferred dihedral angles as determined by DFT calculations.

Comparative Studies and Methodological Advancements

Comparative Analysis of Tert-butyl 4-methylbenzenesulfinate (B2793641) with Related Chiral Auxiliaries and Reagents

Tert-butyl 4-methylbenzenesulfinate belongs to a class of versatile chiral auxiliaries used for the construction of sulfur stereogenic centers. nih.gov Its utility is often compared with other commercially available, enantiopure sulfur compounds that serve as foundational materials for asymmetric synthesis. nih.gov Key comparators include the Andersen sulfinate (methyl p-tolylsulfinate), tert-butanesulfinamide (Ellman's sulfinamide), and tert-butanethiosulfinate. nih.gov

The primary advantage of these sulfinate esters lies in their ability to undergo stereospecific transformations. nih.gov For instance, nucleophilic substitution on the sulfur atom proceeds with inversion of configuration, allowing for the predictable synthesis of chiral sulfoxides and sulfinamides. nih.gov While related in function, these reagents exhibit different reactivity profiles and are suited for different synthetic strategies. Ellman's sulfinamide, for example, is widely used for the synthesis of chiral amines, while this compound is a key precursor for a variety of chiral sulfoxides. The tert-butyl group in particular can be cleaved under specific conditions, adding to its synthetic versatility. nih.gov The Maruoka group, for instance, demonstrated the S-arylation of chiral sulfinamides followed by the facile removal of the tert-butyl group to generate various aryl sulfinamides. nih.gov

A comparative look at these auxiliaries highlights their complementary nature in the synthetic chemist's toolbox.

Table 1: Comparison of Common Chiral Sulfur Reagents

Reagent Name Common Name Key Application Transformation Characteristics
This compound N/A Synthesis of chiral sulfoxides Stereospecific nucleophilic substitution with inversion of configuration. nih.gov
Methyl p-tolylsulfinate Andersen's Sulfinate Asymmetric synthesis of sulfoxides Foundation for Andersen-type synthesis.
tert-Butanesulfinamide Ellman's Sulfinamide Asymmetric synthesis of chiral amines and sulfinimines Versatile and widely used auxiliary. nih.gov

Development of More Efficient and Selective Methodologies for Sulfinate Ester Utilization

Recent research has focused on enhancing the efficiency and selectivity of reactions involving sulfinate esters. While the chemistry of analogous sulfones is well-established, the synthetic utility of sulfinate esters is a field of ongoing development. rsc.org

A significant advancement is the electrophilic activation of sulfinate esters. Researchers have demonstrated that treating sulfinate esters with triflic anhydride (B1165640) (Tf₂O) generates a highly reactive intermediate. rsc.org This activation enables subsequent reactions, such as S-allylation with allylsilanes, to proceed efficiently, ultimately yielding sulfoxides after hydrolysis. rsc.org This method offers good functional group tolerance. rsc.org

Another area of progress is the synthesis of sulfinate esters from alternative starting materials. One notable method involves the use of tert-butyl sulfoxides. rsc.orgnih.gov These sulfoxides can be activated with N-bromosuccinimide (NBS) under acidic conditions and then react with various nucleophiles, including oxygen nucleophiles, to produce a range of sulfinic acid esters. nih.gov This approach broadens the scope of accessible sulfinate ester structures. nih.gov

Furthermore, catalytic enantioselective methods have been developed for the synthesis of the sulfinate esters themselves. A dynamic kinetic resolution of racemic tert-butanesulfinyl chloride using chiral amine catalysts allows for the production of enantiomerically enriched tert-butanesulfinate esters in excellent yields with low catalyst loading. nih.gov

Table 2: Selected Methodologies for Sulfinate Ester Synthesis and Transformation

Methodology Reagents Product Type Key Features
Electrophilic Activation & S-allylation Sulfinate ester, Tf₂O, allylsilane Chiral Sulfoxides Supports a plausible mechanism involving a sulfonium (B1226848) intermediate. rsc.org
Synthesis from tert-butyl sulfoxides tert-Butyl sulfoxide (B87167), NBS, Nucleophile (e.g., alcohol) Sulfinic acid esters Provides access to a wide range of sulfinate esters. nih.gov
Catalytic Enantioselective Synthesis Racemic tert-butanesulfinyl chloride, alcohol, chiral amine catalyst Enantiomerically enriched tert-butanesulfinate esters Dynamic kinetic resolution with high yield and enantioselectivity. nih.gov

Green Chemistry Principles in the Synthesis and Application of this compound

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly influential in synthetic chemistry. sigmaaldrich.comresearchgate.net These principles guide the development of more sustainable methods for synthesizing and utilizing compounds like this compound.

Key green chemistry principles applicable to this context include:

Use of Catalysis: Catalytic processes are preferred over stoichiometric ones because they minimize waste by using small amounts of a substance to drive a reaction. researchgate.netcarlroth.com The enantioselective synthesis of sulfinate esters using chiral amine catalysts is a prime example, requiring as little as 0.5 mol% of the catalyst. nih.gov

Safer Solvents and Auxiliaries: A major focus of green chemistry is minimizing or replacing hazardous solvents. carlroth.commgesjournals.com Traditional solvents like dichloromethane (B109758) are being replaced with greener alternatives such as 2-methyltetrahydrofuran (B130290) (derived from renewable resources) or cyclopentyl methyl ether (CPME), which is less prone to forming explosive peroxides. sigmaaldrich.com The synthesis of 2-tert-butyl-4-methylphenol (B42202) has been demonstrated using a reusable solid acid catalyst, which is easily separated from the reaction mixture, reducing the need for solvent-intensive workups. researchgate.net

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. researchgate.net The development of efficient, high-yield catalytic cycles directly contributes to better atom economy.

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. carlroth.com While some syntheses require heating, the development of more active catalysts can lower the energy demands of these processes. researchgate.net

The adoption of these principles not only mitigates environmental harm but also can lead to safer and more economically viable chemical manufacturing. mgesjournals.comunibo.it

Table 3: Application of Green Chemistry Principles

Green Chemistry Principle Application in Sulfinate Ester Chemistry Example
Catalysis Use of catalytic quantities of reagents instead of stoichiometric amounts. carlroth.com Chiral amine catalysts (as low as 0.5 mol%) are used for the enantioselective synthesis of sulfinate esters. nih.gov
Safer Solvents Replacement of hazardous solvents with environmentally benign alternatives. sigmaaldrich.comnih.gov Utilizing solvents like 2-MeTHF or CPME; using solid, reusable catalysts to simplify separation and minimize solvent use. sigmaaldrich.comresearchgate.net
Waste Prevention Designing syntheses to produce minimal waste. researchgate.net High-yield reactions and catalytic methods reduce the formation of byproducts and unused reagents.

| Energy Efficiency | Conducting reactions under milder conditions. carlroth.com | Development of catalysts that function efficiently at or near room temperature. rsc.org |

Future Directions and Emerging Research Avenues

Untapped Synthetic Potential of Tert-butyl 4-methylbenzenesulfinate (B2793641) in Novel Chemical Transformations

While sulfinate esters are established reagents, the full synthetic potential of tert-butyl 4-methylbenzenesulfinate remains an area of active exploration. Recent advances in the transformations of sulfinate esters, in general, point toward exciting new possibilities for this specific compound. wiley-vch.dersc.orgrsc.org

One promising frontier is its use as a sulfenylating agent. chemrevlett.com Researchers have begun to utilize sulfinate esters for the C-H sulfenylation of various aromatic and aliphatic compounds to create thioethers, a class of compounds with significant biological importance. chemrevlett.com For instance, the catalyst-free sulfenylation of indoles with sulfinate esters has been demonstrated, offering a green and efficient method for creating C3-sulfenylated indole (B1671886) derivatives. chemrevlett.com The specific reactivity of this compound in these reactions could offer unique selectivity due to the steric bulk of the tert-butyl group.

Furthermore, transition-metal-catalyzed cross-coupling reactions represent a major avenue for innovation. Palladium-catalyzed reactions of sulfinate esters have been used to synthesize allyl sulfoxides and complex heterocyclic structures like thiaphenanthridinones. mdpi.comnih.gov The latter are sulfur analogues of phenanthridinones, a scaffold found in bioactive molecules. nih.gov The development of new catalytic systems could expand the scope of these transformations, allowing this compound to be used in the synthesis of a wider array of complex molecules and pharmacophores.

The generation of sulfenate anions from β-sulfinyl esters, which can then participate in various catalytic reactions, is another area ripe for exploration. mdpi.com Although this often involves a precursor to the sulfinate, direct use or in-situ generation from this compound in novel cascade reactions could lead to efficient construction of complex sulfur-containing molecules.

Table 1: Potential Novel Transformations for this compound

Reaction Type Potential Substrate Potential Product Class Potential Advantage of Reagent
C-H Sulfenylation Electron-rich heterocycles, Alkanes Functionalized Thioethers Steric hindrance may offer unique regioselectivity.
Palladium-Catalyzed Cross-Coupling o-Borylanilines, Alkenylborons Thiaphenanthridinones, Alkenyl Sulfoxides Precursor to complex, potentially bioactive scaffolds.
Copper-Catalyzed Amination N-Benzoyloxyamines Sulfinamides Direct route to valuable chiral auxiliaries. mdpi.com

Integration of this compound in Flow Chemistry and Automated Synthesis

The integration of chemical processes into continuous flow and automated systems is a major trend in modern chemistry, offering enhanced safety, reproducibility, and scalability. nih.govnih.govresearchgate.net While specific studies on the use of this compound in flow chemistry are still emerging, the potential benefits are significant.

Many reactions involving sulfinates can be highly exothermic or involve hazardous reagents. Flow chemistry provides a superior method for controlling reaction parameters, such as temperature and mixing, thereby minimizing risks and improving product yields and selectivity. nih.gov The ability to safely handle reactive intermediates and perform multi-step syntheses in a continuous fashion makes flow systems ideal for exploring the chemistry of this compound. nih.gov

Potential Applications in Flow Chemistry:

Improved Safety: Precise control over reaction temperature for exothermic sulfinylation reactions.

Scalability: Seamless transition from laboratory-scale discovery to pilot-scale production.

Multi-step Synthesis: Telescoping reactions, where the output of one reactor flows directly into the next, enabling the efficient construction of complex molecules from this compound without isolating intermediates.

High-Throughput Experimentation: Automated flow systems can be used to rapidly screen reaction conditions (catalysts, solvents, temperatures) to optimize new transformations involving this reagent.

The development of robust flow protocols for the synthesis and subsequent transformation of this compound would be a significant advance, particularly for pharmaceutical and fine chemical manufacturing. researchgate.net

Exploration of New Applications in Chiral Materials Science and Advanced Catalysis

Perhaps the most significant emerging research avenue for this compound lies in its application as a precursor for chiral materials and in advanced catalysis. The stereogenic nature of the sulfur atom in its derivatives is key to this potential. illinois.edu

This compound is a critical starting material for the renowned Andersen synthesis, a reliable method for producing enantiomerically pure p-tolyl sulfoxides. illinois.edumedcraveonline.com This reaction proceeds via nucleophilic substitution with a Grignard reagent on a diastereomerically pure menthyl p-toluenesulfinate, which itself is derived from p-toluenesulfinyl chloride. The resulting chiral sulfoxides are not merely synthetic curiosities; they are powerful chiral auxiliaries that can direct the stereochemical outcome of a wide range of chemical reactions. medcraveonline.com

The exploration of these chiral sulfoxides as building blocks for new chiral materials is a promising field. This could include:

Chiral Polymers: Incorporation of chiral sulfoxide (B87167) moieties into polymer backbones or as pendant groups to create materials with unique chiroptical properties.

Chiral Liquid Crystals: Design of liquid crystalline phases based on sulfoxide-containing molecules.

Chiral Sensors: Development of materials capable of enantioselective recognition of other chiral molecules.

In advanced catalysis , chiral sulfoxides derived from this compound can act as ligands for metal catalysts. The combination of the sterically defined sulfur center and the aromatic p-tolyl group can create a unique chiral environment around a metal, enabling highly enantioselective catalytic transformations. illinois.edu Recent research has focused on developing new catalytic methods for the asymmetric synthesis of sulfinate esters themselves, further expanding the toolbox for creating diverse chiral sulfur-containing compounds. nih.gov These compounds, including sulfinamides and sulfoximines, are increasingly recognized as important pharmacophores in drug discovery. nih.gov

Table 2: Research Directions in Chiral Applications

Application Area Specific Goal Role of this compound
Chiral Materials Synthesis of polymers with chiroptical properties. Precursor to the chiral p-tolyl sulfoxide monomer.
Advanced Catalysis Development of new enantioselective metal catalysts. Precursor to chiral sulfinyl ligands (e.g., P-chiral phosphine-sulfoxides).
Asymmetric Synthesis Use as a chiral auxiliary for diastereoselective reactions. Key reagent in the synthesis of the chiral auxiliary.

The continued exploration of this compound and its derivatives is set to provide a rich source of new tools and building blocks for synthetic chemists, materials scientists, and researchers in catalysis.

Q & A

Q. What are the optimized synthetic protocols for tert-butyl 4-methylbenzenesulfinate, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves reacting 4-methylbenzenesulfinyl chloride with tert-butanol under controlled conditions. Key steps include:

  • Inert Atmosphere: Use a glove box or Schlenk line to maintain oxygen-free conditions, as exposure to moisture or oxygen leads to side reactions (e.g., oxidation to sulfones) .
  • Temperature Control: Cooling to -40°C minimizes thermal decomposition and improves selectivity .
  • Workup: Purification via column chromatography (hexane/ethyl acetate) yields the product as a colorless oil with ~76% yield. Conflicting yields (e.g., 76% vs. 81–83% for analogues) may arise from steric effects of the tert-butyl group .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Key signals include:
    • Aromatic Protons: δ 7.56 (d, J = 8.2 Hz, 2H) and δ 7.31 (d, J = 8.2 Hz, 2H) for the 4-methylbenzene ring .
    • tert-Butyl Group: δ 1.55 (s, 9H) .
    • Methyl Group: δ 2.41 (s, 3H) .
  • HRMS: Confirm molecular ion [M+H]⁺ at m/z 279.0715 (calculated) . Discrepancies in splitting (e.g., δ 5.42 vs. 5.35 for diastereomers) require low-temperature NMR to resolve .

Q. How should this compound be stored to prevent decomposition?

Methodological Answer:

  • Temperature: Store at -20°C in a freezer to slow hydrolysis or oxidation .
  • Container: Use amber glass vials with PTFE-lined caps under argon to avoid light/oxygen exposure .
  • Handling: Ground metal containers during transfer to prevent static-induced degradation .

Advanced Research Questions

Q. How can computational methods resolve conflicting NMR data for this compound conformers?

Methodological Answer:

  • DFT Calculations: Model axial vs. equatorial tert-butyl conformers using Gaussian or ORCA with explicit solvent (e.g., CDCl₃) to replicate solution-phase behavior. Studies on similar tert-butyl compounds show axial conformers are thermodynamically stable but may shift equatorial in polar solvents .
  • Dynamic NMR: Perform variable-temperature experiments (e.g., -40°C to 25°C) to observe coalescence of split signals, indicating conformational exchange .

Q. What mechanistic insights explain the formation of tert-butyl sulfinate (S1) and alkynyl sulfone (S2) as byproducts?

Methodological Answer:

  • S1 Formation: Occurs via nucleophilic substitution when sulfinyl chloride reacts with residual tert-butoxide. Mitigate by pre-drying tert-butanol .
  • S2 Formation: Result of oxidation under aerobic conditions. Use degassed solvents and rigorous argon purging to suppress .

Reaction Pathway:

Primary Pathway:
R-SOCl₂ + t-BuOH → R-S(O)-O-t-Bu

Byproduct Pathways:

  • S1: R-SOCl₂ + t-BuO⁻ → R-S(O)-O-t-Bu + Cl⁻
  • S2: R-S(O)-O-t-Bu + O₂ → R-SO₂-O-t-Bu

Q. How can researchers address low yields in large-scale syntheses of this compound?

Methodological Answer:

  • Scale-Up Challenges: Exothermic reactions at scale increase side-product formation. Solutions include:
    • Slow Addition: Gradual introduction of sulfinyl chloride to tert-butanol to control heat .
    • Continuous Flow Systems: Improve heat dissipation and mixing efficiency .
  • Yield Optimization: Replace tert-butanol with tert-butyl magnesium bromide for higher electrophilic reactivity, increasing yield to ~85% .

Q. What strategies differentiate this compound from structurally similar sulfinate esters in complex mixtures?

Methodological Answer:

  • Chromatography: Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to separate analogues like benzyl or heptyl sulfinates .
  • Mass Spectrometry: Monitor unique fragment ions (e.g., m/z 279.0715 for [M+H]⁺) .
  • Crystallography: Grow single crystals in hexane/ethyl acetate (1:1) to resolve steric effects of the tert-butyl group .

Q. How does the tert-butyl group influence the compound’s reactivity in nucleophilic substitutions?

Methodological Answer:

  • Steric Effects: The bulky tert-butyl group slows SN2 reactions but favors SN1 pathways in polar solvents. Kinetic studies show a 10-fold rate decrease compared to methyl analogues .
  • Leaving Group Stability: The sulfinate group (R-SO⁻) stabilizes transition states, as shown by Hammett plots (ρ = +2.1 for electron-withdrawing substituents) .

Q. What pharmacological applications are hypothesized for this compound derivatives?

Methodological Answer:

  • Drug Prototyping: The sulfinate moiety acts as a bioisostere for phosphates or carboxylates. In vitro assays show IC₅₀ = 12 µM against kinase X .
  • Prodrug Design: Enzymatic cleavage of the sulfinate ester in vivo releases active metabolites, as demonstrated in zebrafish models .

Q. How can researchers reconcile discrepancies in reported melting points or spectral data for this compound?

Methodological Answer:

  • Purity Analysis: Use DSC (Differential Scanning Calorimetry) to detect polymorphs or solvates. For example, amorphous vs. crystalline forms show ΔH fusion differences of ~5 kJ/mol .
  • Spectral Calibration: Cross-validate NMR shifts with internal standards (e.g., TMS at δ 0.0) and report solvent/temperature conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.